Blood Pressure Reduction vs. Estradiol + Norethisterone Acetate (E2/NETA) in a Head-to-Head Trial
In a 28-week open-label randomized controlled trial comparing Angeliq's active components (E2 1mg/DRSP 2mg) with a common alternative continuous-combined therapy (E2 1mg/NETA 0.5mg), Angeliq demonstrated a statistically significant and clinically meaningful reduction in systolic blood pressure (SBP), while the comparator showed no change. This differential effect is directly attributed to the antimineralocorticoid activity of drospirenone. [1]
| Evidence Dimension | Change in Systolic Blood Pressure (SBP) |
|---|---|
| Target Compound Data | -6.4 mmHg |
| Comparator Or Baseline | E2 1mg/NETA 0.5mg (-0.1 mmHg) |
| Quantified Difference | Net SBP reduction of 6.3 mmHg vs. comparator |
| Conditions | Open-label, randomized, controlled trial; 28 weeks; 59 healthy postmenopausal women. |
Why This Matters
For procurement and clinical selection, this evidence supports prioritizing E2/DRSP over E2/NETA for the subgroup of menopausal women with hypertension or prehypertension, where blood pressure control is a therapeutic goal.
- [1] Junge W, et al. Effects of menopausal hormone therapy on hemostatic parameters, blood pressure, and body weight: open-label comparison of randomized treatment with estradiol plus drospirenone versus estradiol plus norethisterone acetate. Eur J Obstet Gynecol Reprod Biol. 2009;147(2):195-200. View Source
